2-Oxo-1,3-benzoxathiol-5-yl acetate 2-Oxo-1,3-benzoxathiol-5-yl acetate RK-0404678 is a novel inhibitor of dengue virus NS5 RNA-dependent RNA polymerase (RdRp), inhibiting the DENV type 2 (DENV2) RdRp activities.
Brand Name: Vulcanchem
CAS No.: 82531-06-4
VCID: VC0541498
InChI: InChI=1S/C9H6O4S/c1-5(10)12-6-2-3-7-8(4-6)14-9(11)13-7/h2-4H,1H3
SMILES: CC(=O)OC1=CC2=C(C=C1)OC(=O)S2
Molecular Formula: C9H6O4S
Molecular Weight: 210.21 g/mol

2-Oxo-1,3-benzoxathiol-5-yl acetate

CAS No.: 82531-06-4

Cat. No.: VC0541498

Molecular Formula: C9H6O4S

Molecular Weight: 210.21 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

2-Oxo-1,3-benzoxathiol-5-yl acetate - 82531-06-4

Specification

CAS No. 82531-06-4
Molecular Formula C9H6O4S
Molecular Weight 210.21 g/mol
IUPAC Name (2-oxo-1,3-benzoxathiol-5-yl) acetate
Standard InChI InChI=1S/C9H6O4S/c1-5(10)12-6-2-3-7-8(4-6)14-9(11)13-7/h2-4H,1H3
Standard InChI Key GBLGMSCMLNOGSY-UHFFFAOYSA-N
SMILES CC(=O)OC1=CC2=C(C=C1)OC(=O)S2
Canonical SMILES CC(=O)OC1=CC2=C(C=C1)OC(=O)S2
Appearance Solid powder

Introduction

Structural Characteristics

Molecular Architecture

The molecular structure of 2-oxo-1,3-benzoxathiol-5-yl acetate comprises a bicyclic system combining a benzene ring fused with a 1,3-oxathiol-2-one moiety. The acetate group is appended at the 5-position of the benzoxathiolone system (Figure 1). Key structural parameters include:

PropertyValueSource
Molecular formulaC₉H₆O₄S
Molecular weight210.21 g/mol
IUPAC name(2-oxo-1,3-benzoxathiol-5-yl) acetate
SMILESCC(=O)OC1=CC2=C(C=C1)OC(=O)S2

X-ray crystallography of structurally analogous compounds, such as 2-oxo-1,3-benzoxathiol-6-yl acetate, reveals a non-planar conformation due to steric interactions between the acetate group and the fused ring system. The dihedral angle between the benzoxathiolone plane and the acetate substituent is approximately 74.42° in the 6-yl isomer, suggesting similar torsional strain in the 5-yl derivative .

Spectroscopic Features

  • IR Spectroscopy: Stretching vibrations for C=O (1740–1680 cm⁻¹) and S=O (1160–1120 cm⁻¹) groups dominate the spectrum .

  • NMR: ¹H NMR signals for the aromatic protons appear at δ 6.8–7.5 ppm, while the acetate methyl group resonates at δ 2.3–2.5 ppm .

Synthesis and Derivatization

Synthetic Routes

The synthesis of 2-oxo-1,3-benzoxathiol-5-yl acetate typically involves functionalization of the parent benzoxathiolone scaffold:

  • Nitration and Reduction:

    • Nitration of 6-hydroxy-1,3-benzoxathiol-2-one at the 5-position yields a nitro intermediate, which is subsequently reduced to an amine .

    • Acetylation of the amine or hydroxyl group is achieved using acetyl chloride or acetic anhydride under basic conditions .

  • Direct Acetylation:

    • Reaction of 5-hydroxy-1,3-benzoxathiol-2-one with acetic anhydride in the presence of pyridine or DMAP affords the acetate ester in moderate yields (25–51%) .

Key Reaction Conditions

StepReagents/ConditionsYield
NitrationHNO₃ (65%), CH₂Cl₂, rt, 2 h75%
AcetylationAc₂O, pyridine, DMAP, reflux51%

Physicochemical Properties

Thermodynamic Parameters

PropertyValueMethod
logP1.98Computed (PubChem)
Polar Surface Area49.01 Ų
Solubility (logS)-5.90

Comparative Analysis with Structural Analogs

CompoundSubstituentActivity
2-Oxo-1,3-benzoxathiol-6-yl acetateAcetate at C6Antifungal (IC₅₀ = 12 µM)
4-(4-Bromophenyl)-2-oxo derivativeBromophenyl at C4Anticancer (EC₅₀ = 8 µM)
7-Phenyl-2-oxo derivativePhenyl at C7Antioxidant (EC₅₀ = 45 µM)

Future Research Directions

  • Structure-Activity Relationships: Systematic modification of the acetate group to enhance pharmacokinetic properties.

  • Targeted Drug Delivery: Development of prodrugs leveraging the compound’s solubility profile.

  • Green Synthesis: Optimization of catalytic methods to improve yield and reduce waste .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator